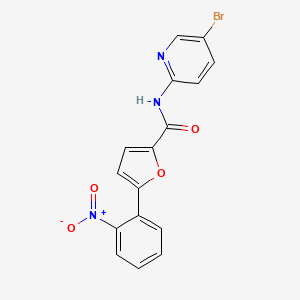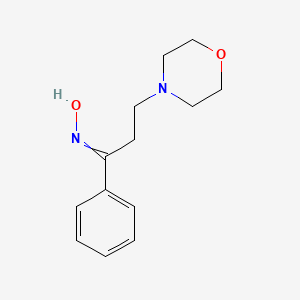
N-(5-bromopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a bromopyridine moiety and a nitrophenyl group attached to a furan ring, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The addition of a nitro group to the phenyl ring.
Furan Formation: The construction of the furan ring through cyclization reactions.
Carboxamide Formation: The attachment of the carboxamide group to the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-(5-bromopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of N-(5-bromopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-chloropyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-(5-bromopyridin-2-yl)-5-(2-aminophenyl)furan-2-carboxamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
N-(5-bromopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Propriétés
Formule moléculaire |
C16H10BrN3O4 |
|---|---|
Poids moléculaire |
388.17 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C16H10BrN3O4/c17-10-5-8-15(18-9-10)19-16(21)14-7-6-13(24-14)11-3-1-2-4-12(11)20(22)23/h1-9H,(H,18,19,21) |
Clé InChI |
DYGATHRDPVZLDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)glycinamide](/img/structure/B12455978.png)
![6-Oxa-3-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate](/img/structure/B12455979.png)


![2-({[4-(Butan-2-yl)phenoxy]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B12455997.png)
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12455999.png)
![N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12456005.png)

![N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B12456023.png)

![3-{[(2-{[(4-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12456029.png)
![N-[3-(benzyloxy)benzyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B12456030.png)
![N-(2-methylphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide](/img/structure/B12456033.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12456035.png)
